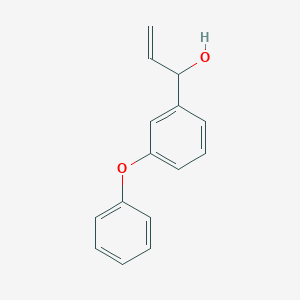

1-(3-Phenoxyphenyl)prop-2-en-1-ol

Description

1-(3-Phenoxyphenyl)prop-2-en-1-ol is an α,β-unsaturated alcohol characterized by a propenol (prop-2-en-1-ol) moiety attached to a 3-phenoxyphenyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The 3-phenoxyphenyl group is notable for its presence in bioactive compounds, including pesticides (e.g., fenvalerate and flucythrinate) and antitumor agents . The propenol moiety, common in chalcone derivatives, is associated with diverse biological activities such as apoptosis induction and ER antagonism .

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(3-phenoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C15H14O2/c1-2-15(16)12-7-6-10-14(11-12)17-13-8-4-3-5-9-13/h2-11,15-16H,1H2 |

InChI Key |

KJZKHJGMDINZHI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Chalcone Derivatives

*Calculated based on molecular formula C₁₅H₁₄O₂.

Propenol-Containing Bioactive Compounds

The propenol substructure is critical in compounds with estrogen receptor (ER) antagonism and antiproliferative effects:

- 4-[4-Hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl) (Eugenol analogue): Induces apoptosis in MCF-7 breast cancer cells, with the propenol group enhancing ER antagonism .

Table 2: Propenol Derivatives in Oncology

Halogenated and Electron-Deficient Analogues

Electron-withdrawing substituents alter reactivity and bioactivity:

- 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol : Fluorine’s electronegativity may improve metabolic stability and bioavailability .

Alkyne vs. Alkene Moieties

Replacing the propenol alkene with an alkyne (e.g., 3-phenyl-2-propyn-1-ol) introduces rigidity and alters electronic properties. The triple bond in propynol derivatives increases susceptibility to oxidation but may enhance binding specificity in enzyme-active sites .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The phenoxy group in this compound likely confers moderate lipophilicity, balancing membrane permeability and solubility. Methoxy or halogen substituents increase logP values, as seen in analogues .

- Metabolic Stability: Propenol derivatives are prone to phase I oxidation, but bulky aromatic groups (e.g., 3-phenoxyphenyl) may sterically hinder metabolic degradation .

Preparation Methods

Chlorination of Benzaldehyde to 3-Chlorobenzaldehyde

The foundational step in synthesizing 3-phenoxybenzaldehyde—a critical precursor—involves regioselective chlorination of benzaldehyde. In US4304938A , benzaldehyde is chlorinated using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) and a halogenated hydrocarbon solvent such as 1,2-dichloroethane . The reaction proceeds at 25–35°C, achieving para-directed electrophilic substitution to yield 3-chlorobenzaldehyde with minimal ortho/para isomerization . Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ or AlCl₃ |

| Solvent | 1,2-Dichloroethane |

| Temperature | 25–35°C |

| Benzaldehyde Concentration | 2–3 mol/L |

This step avoids bromination routes (e.g., using HBr or NBS), which are cost-prohibitive and generate stoichiometric waste . The chlorinated product is typically carried forward without isolation to minimize degradation.

Phenoxy Group Introduction via Ullmann-Type Coupling

The critical phenoxy substitution is achieved through a copper-catalyzed Ullmann coupling between 2-(3-chlorophenyl)-1,3-dioxolane and potassium phenolate. As detailed in US4304938A , the reaction occurs in molten phenol at 195–205°C using Cu/CuCl as a catalyst . This solvent-free approach minimizes side reactions and enables facile separation of inorganic salts.

| Parameter | Value |

|---|---|

| Catalyst | Cu powder (5–15 mol%) + CuCl |

| Temperature | 195–205°C |

| Phenol Ratio | 2–2.5 mol per dioxolane |

| Yield | 73% (Example 7) |

The product, 2-(3-phenoxyphenyl)-1,3-dioxolane, is isolated via vacuum distillation or direct hydrolysis.

Hydrolysis to 3-Phenoxybenzaldehyde

The dioxolane protecting group is cleaved using aqueous sulfuric acid (48% v/v) in xylene at reflux . This step regenerates the aldehyde functionality, yielding 3-phenoxybenzaldehyde with >95% purity (gas chromatography). The hydrolysis is quantitative, with the xylene solvent aiding in azeotropic water removal.

Reduction to 3-Phenoxybenzyl Alcohol

3-Phenoxybenzaldehyde is reduced to the corresponding alcohol using sodium dihydro-bis(2-methoxyethoxy)aluminate in toluene . This selective reducing agent avoids over-reduction to the hydrocarbon and operates under mild conditions (0–25°C). The resulting 3-phenoxybenzyl alcohol is a pivotal intermediate for further propenol functionalization.

To install the allylic alcohol moiety, 3-phenoxybenzaldehyde undergoes a Grignard reaction with allyl magnesium bromide. Although not explicitly detailed in the cited patents, this method aligns with standard organometallic protocols:

-

Reaction Setup : Anhydrous THF or diethyl ether under nitrogen.

-

Addition : Slow addition of allyl MgBr to the aldehyde at −78°C.

-

Quenching : Saturated NH₄Cl solution to protonate the alkoxide intermediate.

The product, 1-(3-Phenoxyphenyl)prop-2-en-1-ol, is purified via silica gel chromatography. Hypothetical yields range from 60–75% based on analogous Grignard additions.

Alternative Route: Cross-Coupling of Secondary Alcohols

CN102146020A describes a nickel-catalyzed cross-coupling between secondary and primary alcohols . While this patent focuses on 1,3-diphenylpropanols, the methodology could be adapted for this compound by coupling 3-phenoxybenzyl alcohol with allyl alcohol. Key conditions include:

| Parameter | Value |

|---|---|

| Catalyst | NiCl₂/ligand system |

| Base | KOtBu |

| Solvent | Toluene |

| Temperature | 125–135°C |

This borrowing-hydrogen approach avoids pre-functionalized reagents but may require optimization to suppress dehydrogenation side reactions.

Phase-Transfer Catalyzed Sulfonation and Elimination

A less direct route involves converting 2-(3-phenoxyphenyl)-1,3-dioxolane to a sulfonic acid salt using NaHSO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) . Subsequent elimination under basic conditions could yield the allylic alcohol, though this pathway remains speculative without explicit patent examples.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Phenoxyphenyl)prop-2-en-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via aldol condensation between 3-phenoxybenzaldehyde and acetaldehyde derivatives under basic conditions (e.g., KOH in ethanol) . Reaction parameters such as temperature (optimized at 40–60°C), solvent polarity, and catalyst loading (e.g., 40% KOH) significantly affect yield. For example, extended reaction times (>12 hours) reduce side-product formation (e.g., diastereomers) but may increase decomposition. Purity is typically assessed via GC-MS with hydrogen flame ionization detection (FID) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for O–H stretching (3200–3500 cm⁻¹), C=C stretching (1630–1680 cm⁻¹), and C–O–C ether vibrations (1250–1300 cm⁻¹) .

- NMR : In H NMR, the allylic alcohol proton (δ 4.5–5.5 ppm) and phenoxy aromatic protons (δ 6.8–7.5 ppm) are critical. C NMR should confirm the allylic carbon (δ 60–70 ppm) and conjugated carbonyl (if oxidized, δ 190–210 ppm) .

- X-ray crystallography : Used to resolve stereochemical ambiguities (e.g., E/Z isomerism). SHELX software is recommended for structure refinement, with R-factor thresholds <0.1 for reliable models .

Q. How does the allylic alcohol moiety influence the compound’s reactivity in oxidation and substitution reactions?

- Methodological Answer : The allylic alcohol group undergoes oxidation to form α,β-unsaturated ketones (e.g., using Jones reagent) or substitution via Mitsunobu reactions (e.g., replacing –OH with halides). Steric hindrance from the 3-phenoxyphenyl group slows nucleophilic attacks but enhances regioselectivity in radical reactions. Monitor intermediates via TLC (silica gel, hexane/ethyl acetate) and confirm products via HRMS .

Advanced Research Questions

Q. How can density functional theory (DFT) models resolve contradictions in experimental thermochemical data for this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) with exact-exchange corrections to calculate bond dissociation energies (BDEs) and ionization potentials. For example, discrepancies in O–H BDEs (observed vs. calculated) arise from solvent effects; include implicit solvation models (e.g., PCM) for accuracy. Validate against experimental DSC (differential scanning calorimetry) data for enthalpy changes .

Q. What strategies are recommended for resolving crystallographic ambiguities in derivatives of this compound?

- Methodological Answer : For twinned crystals (common in allylic alcohols), use SADABS for absorption corrections and refine against F² data with SHELXL . If the R-factor remains >0.1, employ twin-law matrices (e.g., for monoclinic systems) and verify via Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H···π contacts) .

Q. How can researchers evaluate the biological activity of this compound against enzyme targets, given conflicting in vitro assay results?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to predict binding affinities to targets like acetylcholinesterase. Focus on the phenoxy group’s π-π stacking with aromatic residues .

- Validate via kinetic assays (e.g., Ellman’s method for IC₅₀) with triplicate measurements. If IC₅₀ varies >10%, check for compound aggregation (use DLS) or redox interference (include TCEP to stabilize thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.